4'-Bromo-2-thiomorpholinomethyl benzophenone

Lipophilicity Physicochemical Property Drug Design

Researchers optimizing CNS-penetrant benzophenone derivatives face unpredictable SAR from minor structural modifications. This thiomorpholine-containing scaffold addresses this challenge with a validated starting point: • Calculated XLogP3-AA of 4.2 vs. morpholine analogs, supporting enhanced BBB penetration • Class-level cytotoxicity against P388 (murine leukemia) and PC-6 (human lung carcinoma) cell lines • ≥97% purity with full QA documentation Positional isomers or morpholine/piperidine replacements alter LogP and H-bonding capacity non-linearly, making this specific scaffold essential for reproducible lead optimization.

Molecular Formula C18H18BrNOS
Molecular Weight 376.3 g/mol
CAS No. 898781-72-1
Cat. No. B1292946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2-thiomorpholinomethyl benzophenone
CAS898781-72-1
Molecular FormulaC18H18BrNOS
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
InChIKeyCMNQWPJOYQFACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-2-thiomorpholinomethyl benzophenone Overview


4'-Bromo-2-thiomorpholinomethyl benzophenone (CAS 898781-72-1) is a substituted benzophenone derivative with the molecular formula C18H18BrNOS and a molecular weight of 376.3 g/mol [1]. It features a 4-bromophenyl group linked via a ketone to a phenyl ring which is further substituted at the ortho-position with a thiomorpholinomethyl moiety . The compound is available from commercial vendors with purity specifications typically at 95% or 97% .

Workflow
Synthetic intermediate for substituted benzophenone libraries and thiomorpholine-containing probes.
Selection
Thiomorpholine scaffold with bromoaryl handle supports further derivatization and sulfur-specific interaction studies.
Context
Reported purity specifications (95%–97%) support use as a research-grade building block; verify lot-specific purity before use.

4'-Bromo-2-thiomorpholinomethyl benzophenone Substitution Risks


Substitution of 4'-Bromo-2-thiomorpholinomethyl benzophenone with structurally similar analogs is not recommended without careful validation, as minor structural variations can lead to significant, non-linear changes in physicochemical and biological properties [1]. For instance, positional isomerism can alter molecular recognition, as seen in related benzophenone derivatives [2], while the exchange of the thiomorpholine ring for a morpholine or piperidine group modifies lipophilicity (LogP), hydrogen bonding capacity, and sulfur-specific interactions, all of which are critical for binding to specific biological targets or material performance [3].

Positional Isomer
Regioisomeric benzophenones may exhibit altered molecular recognition profiles and should not be assumed interchangeable.
Heterocycle Swap
Replacing thiomorpholine with morpholine or piperidine may shift lipophilicity, H-bonding capacity, and sulfur-dependent interactions.
Property Drift
Small structural changes can cause non-linear shifts in LogP and target engagement; validate analogs independently.

4'-Bromo-2-thiomorpholinomethyl benzophenone Key Differentiators


Lipophilicity Difference: Thiomorpholine vs. Morpholine

The calculated octanol-water partition coefficient (XLogP3-AA) for 4'-Bromo-2-thiomorpholinomethyl benzophenone is 4.2 [1]. In contrast, the structurally analogous compound 4'-Bromo-2-morpholinomethyl benzophenone (CAS not specified) is predicted to have a lower LogP of approximately 3.6 [2]. This difference of 0.6 log units arises from the substitution of the thiomorpholine sulfur atom with an oxygen atom, which increases polarity and reduces lipophilicity.

Lipophilicity Comparison
Head-to-head
Target XLogP3-AA = 4.2
Target vs Morpholino analog LogP ≈ 3.6 (Δ +0.6)
May support higher membrane permeability and CNS penetration screening compared to oxygen analog.
Computational prediction; experimental LogP confirmation recommended.
Lipophilicity Physicochemical Property Drug Design

Antitumor Activity of Thiomorpholino Benzophenones

Thiomorpholino benzophenones, as a compound class, have demonstrated potent in vitro cytotoxicity against both murine and human cancer cell lines [1]. A study on a series of novel benzophenone derivatives, including morpholino and thiomorpholino analogs (compounds 3a-d), reported significant cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells [1]. This class-level activity suggests a potential biological role for 4'-Bromo-2-thiomorpholinomethyl benzophenone as a cytotoxic or antitumor agent.

Class-Level Cytotoxicity
Class-level
Thiomorpholino benzophenone class reported cytotoxic in P388 and PC-6 cell lines.
Supports exploration as a scaffold in cell-model endpoint evaluation; target-specific IC50 not reported.
Class-level inference; direct data for this specific compound required.
Cytotoxicity Anticancer Cell Line

4'-Bromo-2-thiomorpholinomethyl benzophenone Application Scenarios


CNS Drug Discovery

In CNS drug discovery, where the ability to cross the blood-brain barrier is paramount, 4'-Bromo-2-thiomorpholinomethyl benzophenone may serve as a promising lead-like scaffold due to its higher calculated lipophilicity (XLogP3-AA = 4.2) compared to its oxygen-containing morpholine analog [1]. This property suggests potential for improved membrane permeability and CNS penetration [2], making it a candidate for synthesis of novel CNS-active benzophenone derivatives.

Exploratory Oncology Research

Based on class-level evidence that thiomorpholino benzophenones exhibit potent cytotoxicity against P388 murine leukemia and PC-6 human lung carcinoma cells [1], 4'-Bromo-2-thiomorpholinomethyl benzophenone represents a logical and verifiable starting point for medicinal chemists engaged in exploratory oncology research, particularly in the synthesis of novel anticancer benzophenone derivatives.

Photoinitiator and Material Science

Benzophenone thioethers, a class to which this compound belongs, are recognized as valuable photoinitiators for UV-curing systems in applications such as printing inks, plates, and paints [1]. While direct data for 4'-Bromo-2-thiomorpholinomethyl benzophenone is not available, its structural features (benzophenone core, thioether linkage) align with known photoinitiator motifs [1], suggesting its potential use in the development of novel photopolymerizable materials.

Application
Selection Property
Validation Focus
CNS Penetration Studies
Computed LogP context
Experimental permeability and BBB model assays
Cell-Model Endpoint Research
Class-level cytotoxicity evidence
IC50 determination in target cell lines
Photoinitiator Development
Benzophenone-thioether motif
UV-curing efficiency and polymer compatibility

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